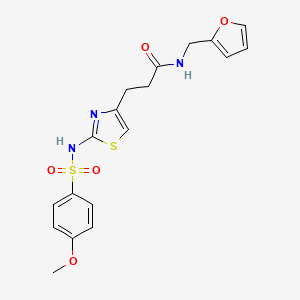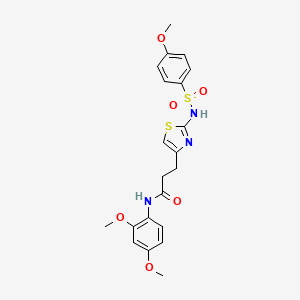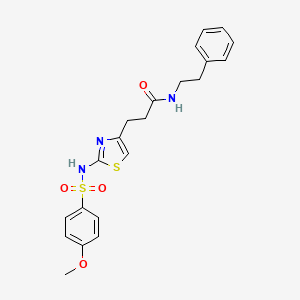
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Übersicht
Beschreibung
The compound “3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The thiazole ring in the molecule is a five-membered ring containing nitrogen and sulfur atoms . This ring is likely to contribute to the overall stability of the molecule and may also play a role in its reactivity.Chemical Reactions Analysis
Thiazole rings are known to undergo a variety of chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 2-aminothiazole scaffold has demonstrated promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cells. These derivatives inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further investigations are ongoing to optimize their efficacy and minimize side effects .
Antioxidant Potential
The 2-aminothiazole-based derivatives exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage and reducing the risk of chronic diseases. Researchers continue to explore novel derivatives with enhanced antioxidant properties .
Antimicrobial Effects
Certain 2-aminothiazole derivatives possess antimicrobial properties. They inhibit the growth of bacteria, fungi, and other pathogens. These compounds could be valuable in developing new antibiotics or antifungal agents. Researchers investigate their mechanisms of action and assess their effectiveness against drug-resistant strains .
Anti-Inflammatory Properties
Inflammation is a common factor in various diseases, including autoimmune disorders and chronic conditions. Some 2-aminothiazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds may serve as potential therapeutics for managing inflammatory diseases .
Neuroprotective Applications
Emerging evidence suggests that certain 2-aminothiazole derivatives have neuroprotective effects. They may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative diseases. Researchers investigate their potential in treating conditions like Alzheimer’s and Parkinson’s disease .
Cardiovascular Health
The 2-aminothiazole scaffold has implications for cardiovascular health. Some derivatives exhibit vasodilatory effects, potentially improving blood flow and reducing hypertension. Additionally, they may protect cardiac tissue from ischemic damage. Ongoing studies aim to uncover their full cardiovascular potential .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This suggests that the compound may interact with its targets through π-π interactions, hydrogen bonding, or other types of non-covalent interactions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound may interact with multiple biochemical pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)24-21-23-17(15-29-21)7-12-20(25)22-14-13-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWUONKYLWVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



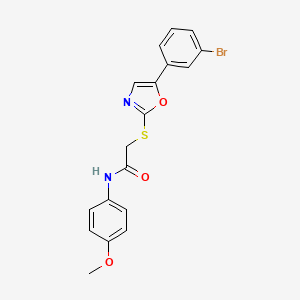
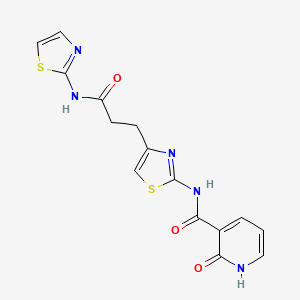
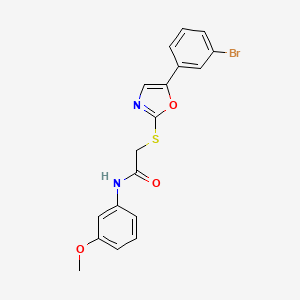

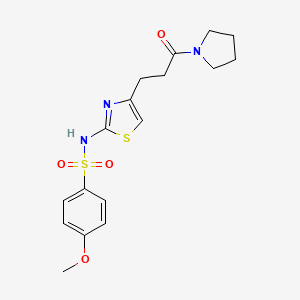
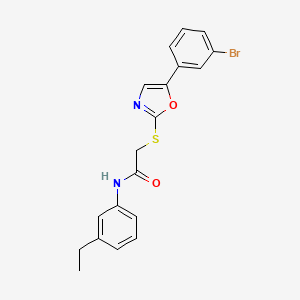
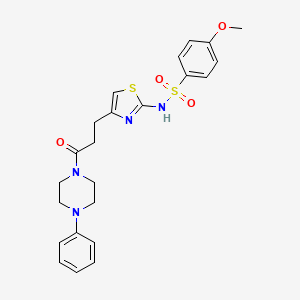
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide](/img/structure/B3206368.png)
![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3206373.png)
